Axitinib metabolite M9

VEGFR-2 inhibition In vitro pharmacology Metabolite activity profiling

Axitinib metabolite M9 (CAS 1348044-24-5) is the definitive mixed sulfoxide/N-oxide reference standard for ANDA submissions, mandated for specific impurity identification and quantification per ICH Q3A/Q3B. Unlike the pharmacologically inactive major metabolites M7 and M12, M9 serves as the critical marker for oxidative degradation pathways under stress conditions (e.g., peroxide exposure), enabling comprehensive stability-indicating method validation. Procure as a characterized CRM to ensure unambiguous HPLC/LC-MS/MS peak assignment for regulatory dossiers, avoiding the risk of failed submissions due to unqualified impurities.

Molecular Formula C22H18N4O3S
Molecular Weight 418.5 g/mol
CAS No. 1348044-24-5
Cat. No. B1436982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxitinib metabolite M9
CAS1348044-24-5
Molecular FormulaC22H18N4O3S
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=CC=C4C=CC=CN4O)N=N3
InChIInChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(29)16-10-11-17-19(24-25-20(17)14-16)12-9-15-6-4-5-13-26(15)28/h2-14,28H,1H3,(H,23,27)/b15-9+,19-12+
InChIKeyMESVCUNKPBREDN-UUAZFVJBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Axitinib Metabolite M9 (CAS 1348044-24-5): Procurement Guide for the Mixed Sulfoxide/N-Oxide Metabolite Reference Standard


Axitinib metabolite M9 (CAS 1348044-24-5), also designated as Axitinib Impurity 3, is a mixed sulfoxide/N-oxide derivative of the VEGFR tyrosine kinase inhibitor axitinib, with the chemical formula C₂₂H₁₈N₄O₃S and a molecular weight of 418.5 g/mol [1]. This compound is a minor oxidative metabolite identified in human urine following oral administration of axitinib, accounting for approximately 1.7% of the administered dose [2]. M9 is commercially supplied as a characterized reference standard for use in analytical method development, method validation, and quality control applications during the manufacture and regulatory assessment of axitinib drug products [3].

Why Generic Axitinib Metabolite Standards Cannot Substitute for M9 in Analytical and Regulatory Workflows


Axitinib metabolite M9 is structurally and pharmacologically distinct from the parent drug axitinib and from the major circulating metabolites M7 (N-glucuronide) and M12 (sulfoxide). M9 is a mixed sulfoxide/N-oxide derivative, characterized by oxidation at both the sulfur atom of the sulfanyl linkage and the pyridine nitrogen, which confers unique chromatographic and spectroscopic properties [1]. Critically, the sulfoxide (M12) and N-glucuronide (M7) metabolites are pharmacologically inactive with approximately ≥400-fold less in vitro potency against VEGFR-2 compared to axitinib, while M9 is a minor urinary metabolite (1.7% of dose) with no detectable plasma presence, precluding its use as a proxy for pharmacokinetic or pharmacodynamic studies [2][3]. Therefore, M9 cannot be substituted with M7, M12, or the parent compound for impurity profiling, forced degradation studies, or regulatory submissions—each standard must be authenticated independently to satisfy ICH Q3A/Q3B requirements for identification, quantification, and qualification of specific impurities.

Quantitative Differentiation of Axitinib Metabolite M9: Head-to-Head Comparative Evidence for Procurement Decisions


In Vitro VEGFR-2 Inhibitory Potency of Axitinib Metabolites: M9 and Related Sulfoxide/N-Glucuronide Derivatives Exhibit ≥400-Fold Reduced Activity Relative to Parent Axitinib

The sulfoxide and N-glucuronide metabolites of axitinib demonstrate approximately ≥400-fold lower in vitro potency against VEGFR-2 compared to the parent compound axitinib [1]. Axitinib inhibits VEGFR-2 with an IC₅₀ of approximately 0.2 nM [2]. While direct IC₅₀ data for M9 are not reported in the primary literature, M9 is a mixed sulfoxide/N-oxide derivative, and the class of sulfoxide metabolites (including M12) is explicitly characterized as pharmacologically inactive [3].

VEGFR-2 inhibition In vitro pharmacology Metabolite activity profiling

Quantitative Plasma Exposure Comparison: M9 Is Undetectable in Human Plasma Whereas M7 and M12 Are Major Circulating Metabolites

Following a single oral 5 mg (100 μCi) dose of [¹⁴C]axitinib in fasted healthy human subjects (N = 8), M9 was not detected in plasma over the 0–12 hour collection interval [1]. In contrast, the major plasma metabolites M7 (N-glucuronide) and M12 (sulfoxide) accounted for 50.4% and 16.2% of total circulating radioactivity, respectively, with axitinib comprising 22.5% [1]. This distribution is corroborated by independent studies confirming M7 and M12 as the predominant plasma metabolites, comprising 50.4% and 16.2% of circulating radioactivity, respectively [2].

Pharmacokinetics Metabolite profiling Human plasma exposure

Urinary Excretion Profile: M9 Represents a Minor Fraction (1.7% of Dose) Among Axitinib Urinary Metabolites

In the same human mass balance study, M9 was identified in urine as the fourth most abundant urinary metabolite, accounting for 1.7% of the administered radioactive dose [1]. For comparison, M5 (carboxylic acid) accounted for 5.7%, M12 (sulfoxide) for 3.5%, and M7 (N-glucuronide) for 2.6% [1]. The median total radioactivity excreted in urine was 22.7% of the dose [1].

Drug excretion Mass balance Metabolite quantitation

Regulatory and Analytical Differentiation: M9 Is a Specified Impurity for Axitinib ANDA and QC Applications

M9 (Axitinib Impurity 3) is explicitly designated as a specified impurity for axitinib drug substance and drug product quality control [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial axitinib production [1]. In contrast, M7 and M12 are the major circulating metabolites and are not typically employed as impurity markers for release testing [2].

Impurity profiling Regulatory compliance Analytical method validation

Structural Confirmation of M9 as a Mixed Sulfoxide/N-Oxide: ¹H-NMR and ¹³C-NMR Characterization Distinguishes M9 from Sulfoxide-Only (M12) and N-Oxide-Only Derivatives

The structure of M9 as a mixed sulfoxide/N-oxide was unambiguously confirmed via ¹H-NMR and ¹³C-NMR spectroscopy [1]. This distinguishes M9 from M12, which is a sulfoxide-only metabolite (CAS 1347304-18-0), and from N-oxide-only derivatives that may arise synthetically . The unique mixed oxidation state of M9 yields distinct chemical shifts and coupling patterns that are critical for definitive identification in complex biological matrices and forced degradation samples.

Structural elucidation NMR spectroscopy Metabolite identification

Optimal Procurement and Application Scenarios for Axitinib Metabolite M9 (CAS 1348044-24-5)


ANDA Submission: Impurity Profiling and Method Validation for Generic Axitinib

M9 is a specified impurity that must be identified, quantified, and controlled in generic axitinib formulations per ICH Q3A/Q3B guidelines [1]. Procuring a characterized M9 reference standard enables the development and validation of HPLC or LC-MS/MS methods to demonstrate that M9 levels are below the qualification threshold, directly supporting ANDA regulatory submissions [1].

Forced Degradation Studies: Identifying Oxidative Degradation Pathways

As a mixed sulfoxide/N-oxide derivative, M9 serves as a marker for oxidative degradation of axitinib under stress conditions (e.g., peroxide exposure) [2]. Including M9 as a reference standard in forced degradation studies allows for the unambiguous identification of this specific oxidation product, ensuring comprehensive impurity profiling and stability-indicating method development [2].

Bioanalytical Method Development: LC-MS/MS Assay for Urinary Metabolite Quantitation

Although M9 is undetectable in plasma, it is a quantifiable urinary metabolite (1.7% of dose) [3]. Procurement of M9 as a certified reference material enables the development and validation of sensitive LC-MS/MS assays for the quantitation of M9 in human urine, supporting clinical pharmacology studies or environmental risk assessments [3].

Metabolite Identification in Preclinical Species: Interspecies Metabolic Comparison

M9 is formed via CYP3A4-mediated oxidation, with additional contributions from CYP3A5, CYP2C19, and CYP1A2 [4]. Procuring M9 facilitates interspecies comparisons of axitinib metabolism (e.g., human vs. rat vs. dog hepatocyte incubations), identifying species-specific metabolic differences critical for preclinical toxicology study interpretation [4].

Technical Documentation Hub

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